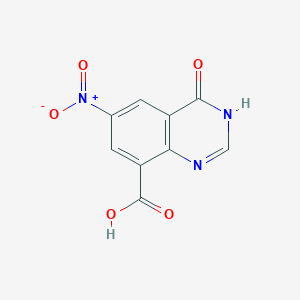
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid typically involves the Niementowski quinazoline synthesis. This method involves the reaction of anthranilic acids with amides to construct the 4-oxo-3,4-dihydroquinazoline ring . The reaction conditions often require high temperatures and can be lengthy and tedious .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been explored to enhance the efficiency and sustainability of the process . Microwave irradiation provides a unique, effective, and greener source of energy compared to conventional heating, resulting in the rapid formation of desired compounds .
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents . The conditions for these reactions can vary, but they often involve refluxing and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized quinazolinone derivatives .
Aplicaciones Científicas De Investigación
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone structure and exhibit diverse biological activities.
Quinolin-2,4-diones: These compounds are also structurally related and have significant pharmaceutical importance.
Uniqueness
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for a variety of chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H5N3O5 |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
6-nitro-4-oxo-3H-quinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-8-5-1-4(12(16)17)2-6(9(14)15)7(5)10-3-11-8/h1-3H,(H,14,15)(H,10,11,13) |
Clave InChI |
LFBFLVREWCTKLY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














